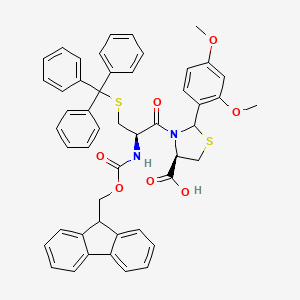
(4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C49H44N2O7S2 and its molecular weight is 837.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, hereafter referred to as TZT, is a derivative of thiazolidine-4-carboxylic acid that exhibits significant biological activities. This article reviews its biological activity, including antioxidant, antibacterial, and enzyme inhibitory properties, supported by recent research findings.
1. Antioxidant Activity
Research indicates that TZT has potent antioxidant properties. A study demonstrated that TZT enhances catalase activity in cells, which is crucial for mitigating oxidative stress. The binding affinity of TZT to bovine liver catalase (BLC) was quantified with a binding constant Kb of 2.349×105M−1, indicating strong interaction and subsequent enhancement of enzymatic activity . This effect was further validated through cell proliferation assays where TZT treatment significantly mitigated oxidative stress-induced apoptosis in A549 cells.
2. Antibacterial Activity
TZT derivatives have shown promising antibacterial properties against various strains. For instance, thiazolidine derivatives have been evaluated for their ability to inhibit biofilm formation in bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.03 to 6.62 µg/mL . These compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), suggesting their potential as novel antibacterial agents .
3. Enzyme Inhibition
The compound TZT has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. In studies, TZT demonstrated up to 66.47% inhibition of l-DOPA oxidase activity at a concentration of 20 µM . Kinetic analyses revealed that TZT binds effectively to the active site of tyrosinase, suggesting its potential application in skin-whitening formulations by reducing melanin production.
4. Structure-Activity Relationship
The biological activity of TZT can be attributed to its structural components derived from L-cysteine and modifications that enhance its interaction with biological targets. The presence of the fluorenylmethoxycarbonyl group and the trityl protection on cysteine contributes to its stability and bioactivity . Studies have shown that modifications in the thiazolidine ring structure can significantly affect the compound's biological properties, including its antioxidant and antibacterial efficacy.
5. Summary of Research Findings
The following table summarizes key findings related to the biological activities of TZT and its derivatives:
化学反应分析
Chemical Reaction Conditions
The chemical reactions for synthesizing thiazolidine derivatives require specific conditions to ensure high yields and purity:
-
Condensation Reaction Conditions :
-
Protection and Coupling Reaction Conditions :
Analytical Techniques for Characterization
Characterization of thiazolidine derivatives involves various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the structure and stereochemistry of the compound. Key signals include the singlet for the H-2 proton of the thiazolidine ring and the methylene protons (H-5) appearing as an ABX system .
-
Infrared (IR) Spectroscopy : Used to identify functional groups, such as the carboxylic acid (-OH and -C=O stretching) and aromatic rings (-C=C- stretching) .
-
Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns, confirming the structure of the compound .
Analytical Data
| Technique | Key Signals/Features |
|---|---|
| 1H NMR | H-2 singlet, H-5 ABX system |
| 13C NMR | Thiazolidine carbons at δ 37, 66, 68 |
| IR | -OH (3300-3100 cm−1), -C=O (1690 cm−1) |
| MS | Molecular weight, fragmentation patterns |
属性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54)/t42-,43-,46?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVFHGNCTAMF-JLROGJAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2N([C@@H](CS2)C(=O)O)C(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













